1-(3-Azidopropyl)-4-methoxybenzene
Overview
Description
1-(3-Azidopropyl)-4-methoxybenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis, particularly in click chemistry. The compound features a methoxy group attached to a phenyl ring, which is further connected to a propyl chain ending in an azide group. This structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azidopropyl)-4-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzyl alcohol.
Formation of 4-Methoxybenzyl Bromide: The alcohol is converted to 4-methoxybenzyl bromide using hydrobromic acid.
Nucleophilic Substitution: The bromide is then reacted with sodium azide in a nucleophilic substitution reaction to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Azidopropyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups.
Cycloaddition Reactions: It can participate in click chemistry, particularly in Huisgen 1,3-dipolar cycloaddition to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for nucleophilic substitution.
Cycloaddition: Copper(I) catalysts are often used in click chemistry.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.
Major Products
Substitution: Various substituted azides.
Cycloaddition: Triazoles.
Reduction: Amines.
Scientific Research Applications
1-(3-Azidopropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Azidopropyl)-4-methoxybenzene largely depends on the type of reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly efficient and selective, making it useful for various applications.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl Azide: Similar structure but lacks the propyl chain.
3-Phenylpropylazide: Similar structure but lacks the methoxy group.
4-Methoxyphenylacetylene: Similar structure but with an alkyne group instead of an azide.
Uniqueness
1-(3-Azidopropyl)-4-methoxybenzene is unique due to the presence of both the methoxy group and the azide group, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications in scientific research.
Properties
CAS No. |
583825-29-0 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(3-azidopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13N3O/c1-14-10-6-4-9(5-7-10)3-2-8-12-13-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
UDIBAKKSJQBIEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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